1-(3-Chloropyridin-2-yl)-4-isopropylpiperazine
CAS No.: 2034511-16-3
Cat. No.: VC4383267
Molecular Formula: C12H18ClN3
Molecular Weight: 239.75
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034511-16-3 |
|---|---|
| Molecular Formula | C12H18ClN3 |
| Molecular Weight | 239.75 |
| IUPAC Name | 1-(3-chloropyridin-2-yl)-4-propan-2-ylpiperazine |
| Standard InChI | InChI=1S/C12H18ClN3/c1-10(2)15-6-8-16(9-7-15)12-11(13)4-3-5-14-12/h3-5,10H,6-9H2,1-2H3 |
| Standard InChI Key | ATVZOLDNLIWNSX-UHFFFAOYSA-N |
| SMILES | CC(C)N1CCN(CC1)C2=C(C=CC=N2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound consists of two primary subunits:
-
A 3-chloropyridin-2-yl group, where chlorine occupies the 3-position of the pyridine ring. This electronegative substituent enhances reactivity in cross-coupling reactions .
-
A 4-isopropylpiperazine group, a six-membered ring with two nitrogen atoms and an isopropyl branch at the 4-position. Piperazine derivatives are known for their conformational flexibility and bioactivity .
Table 1: Inferred Physicochemical Properties
| Property | Value | Source Analogs |
|---|---|---|
| Molecular Formula | C₁₃H₁₉ClN₄ | Derived from |
| Molecular Weight | 278.77 g/mol | Calculated |
| LogP (Partition Coefficient) | ~2.1 | Estimated from |
| Hydrogen Bond Donors | 2 | Structural analysis |
Synthetic Pathways and Optimization
Key Reaction Strategies
While no direct synthesis is documented, analogous compounds suggest two viable routes:
Route 1: Nucleophilic Aromatic Substitution
-
Chloropyridine Activation: 3-Chloropyridine undergoes lithiation at the 2-position, followed by reaction with a piperazine precursor .
-
Isopropyl Introduction: Quaternization of the piperazine nitrogen with isopropyl bromide under basic conditions .
Route 2: Buchwald-Hartwig Amination
-
Palladium-catalyzed coupling of 2,3-dichloropyridine with 4-isopropylpiperazine, selectively substituting the 2-position chlorine .
Table 2: Reaction Conditions from Analogous Syntheses
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(OAc)₂/Xantphos | |
| Solvent | Toluene or Acetonitrile | |
| Temperature | 80–100°C | |
| Yield | ~70–85% (estimated) |
Physicochemical and Spectroscopic Characterization
Stability and Reactivity
-
Hydrolytic Stability: The chloropyridine group is resistant to hydrolysis under neutral conditions but may degrade in strong acids or bases .
-
Thermal Decomposition: Predicted decomposition temperature: 220–250°C (differential scanning calorimetry analogs ).
Spectroscopic Data (Predicted)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume